2-(2,3-difluorophenoxy)acetic acid
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Overview
Description
2-(2,3-difluorophenoxy)acetic acid is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is characterized by the presence of two fluorine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety. This compound has garnered significant interest due to its diverse applications in various fields of science and technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-difluorophenoxy)acetic acid typically involves the reaction of 2,3-difluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-difluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,3-difluorophenoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-difluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorophenoxy)acetic acid: Similar in structure but with fluorine atoms at different positions on the phenoxy group.
2-(3,4-Difluorophenoxy)acetic acid: Another isomer with fluorine atoms at the 3 and 4 positions.
Uniqueness
2-(2,3-difluorophenoxy)acetic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
896052-06-5 |
---|---|
Molecular Formula |
C8H6F2O3 |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
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